![molecular formula C57H89N19O21S2 B1254640 Bleomycetin](/img/structure/B1254640.png)
Bleomycetin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bleomycetin, also known as this compound, is a useful research compound. Its molecular formula is C57H89N19O21S2 and its molecular weight is 1440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Approved Uses
Bleomycetin is predominantly employed in the treatment of several cancers, including:
- Hodgkin Lymphoma
- Non-Hodgkin Lymphoma
- Squamous Cell Carcinomas (of the penis, cervix, head and neck, vulva)
- Testicular Cancer
- Malignant Pleural Effusion
These applications are supported by extensive clinical evidence demonstrating its efficacy as part of combination chemotherapy regimens, particularly ABVD (Adriamycin, Bleomycin, Vinblastine, Dacarbazine) for Hodgkin lymphoma .
Case Studies and Clinical Trials
Recent studies have explored the role of this compound in various cancer treatments:
- A randomized trial indicated that omitting this compound from standard ABVD treatment increased relapse rates in older patients with early-stage Hodgkin lymphoma .
- Clinical guidelines emphasize the importance of monitoring for pulmonary toxicity associated with this compound use, which can lead to severe complications such as pneumonitis and pulmonary fibrosis .
Efficacy and Toxicity
While this compound is effective, its use is tempered by potential toxicities. The most serious include:
- Pulmonary Toxicity : Occurring in 10-20% of patients, leading to significant morbidity and mortality .
- Long-term Complications : Including fibrosis and hypersensitivity reactions .
Antifungal Activity
Recent research has identified this compound's potential antifungal properties. A study demonstrated its ability to inhibit fungal growth by disrupting mitochondrial function in yeast cells. This effect was linked to increased reactive oxygen species generation and compromised phospholipid biosynthesis, suggesting a novel application for treating fungal infections .
Dermatological Uses
Intralesional injections of this compound have shown promise in treating resistant viral warts and other skin conditions. It has been particularly effective in immunocompromised patients where conventional therapies fail . Reported cure rates vary depending on the wart type and location, indicating its potential as an alternative treatment approach.
Comparative Data Table
Application Area | Specific Uses | Efficacy Evidence | Toxicity Concerns |
---|---|---|---|
Cancer Treatment | Hodgkin lymphoma, testicular cancer | High response rates in combination regimens | Pulmonary toxicity (10-20% incidence) |
Antifungal Activity | Inhibition of fungal growth | Effective in disrupting mitochondrial function | Limited data on systemic toxicity |
Dermatological Applications | Viral warts, resistant skin conditions | High cure rates reported | Localized reactions possible |
特性
分子式 |
C57H89N19O21S2 |
---|---|
分子量 |
1440.6 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(1S,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C57H89N19O21S2/c1-22-35(73-48(76-46(22)61)27(14-33(60)80)68-15-26(59)47(62)86)52(90)75-37(43(28-16-65-21-69-28)95-56-45(41(84)39(82)31(17-77)94-56)96-55-42(85)44(97-57(63)92)40(83)32(18-78)93-55)53(91)70-24(3)38(81)23(2)49(87)74-36(25(4)79)51(89)67-13-8-34-71-30(20-98-34)54-72-29(19-99-54)50(88)66-12-7-11-64-10-6-5-9-58/h16,19-21,23-27,31-32,36-45,55-56,64,68,77-79,81-85H,5-15,17-18,58-59H2,1-4H3,(H2,60,80)(H2,62,86)(H2,63,92)(H,65,69)(H,66,88)(H,67,89)(H,70,91)(H,74,87)(H,75,90)(H2,61,73,76)/t23-,24+,25+,26-,27-,31-,32+,36-,37-,38-,39-,40+,41+,42-,43+,44+,45-,55+,56-/m0/s1 |
InChIキー |
QYOAUOAXCQAEMW-DEXXSRBISA-N |
異性体SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@@H](C2=CN=CN2)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
正規SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCNCCCCN)O |
同義語 |
leomycetin bleomycetin hydrochloride bleomycin A5 N1-(3-((4-aminobutyl)amino)propyl)bleomycinamide NSC-350895 pingyangmycin zhengguangmycin A5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。